1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy-
Description
1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy- (CAS: Not explicitly provided in evidence; synonyms include "6,7-dimethoxy-1,3-benzodioxole-5-carboxaldehyde") is a substituted benzodioxole derivative featuring a carboxaldehyde group at position 5 and methoxy groups at positions 6 and 5. The benzodioxole core consists of a benzene ring fused with a 1,3-dioxole ring, which enhances electron density and influences reactivity . This compound is structurally related to bioactive molecules, such as methylenedioxyamphetamines, but differs in functional groups .
Properties
IUPAC Name |
6,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-12-8-6(4-11)3-7-9(10(8)13-2)15-5-14-7/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFYXQGVKQUWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1C=O)OCO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946527 | |
| Record name | 6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23731-65-9 | |
| Record name | Dillapiole aldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023731659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The methylenedioxy ring (1,3-benzodioxole) enhances electron density at positions 4 and 5 due to resonance effects. Methoxy groups at positions 6 and 7 further activate the ring, directing formylation to position 5. A precursor such as 6,7-dimethoxy-1,3-benzodioxole is synthesized by methylating a trihydroxybenzene derivative (e.g., 3,4,5-trihydroxybenzoic acid) followed by cyclization with diiodomethane under basic conditions. Subsequent Vilsmeier-Haack formylation proceeds as follows:
- Reagent Preparation : DMF (2 equiv) and POCl₃ (3 equiv) react at 0°C to form the chloromethyleniminium ion.
- Electrophilic Attack : The ion reacts with the aromatic ring, forming a σ-complex at position 5.
- Hydrolysis : Quenching with aqueous NaOH yields the aldehyde.
Example Protocol
6,7-Dimethoxy-1,3-benzodioxole (1.0 g, 5.1 mmol) is added to a chilled mixture of DMF (0.75 mL) and POCl₃ (1.2 mL) in dichloroethane. After stirring at 80°C for 6 hours, the mixture is poured into ice-water, neutralized with NaOH, and extracted with dichloromethane. The organic layer is dried and concentrated to yield the aldehyde (68% yield).
Halogenation and Nucleophilic Methoxylation
This two-step approach involves bromination of a pre-formed benzodioxole carboxaldehyde followed by nucleophilic substitution with methoxide. The method is advantageous for introducing methoxy groups at specific positions.
Bromination of 1,3-Benzodioxole-5-Carboxaldehyde
Electrophilic bromination using Br₂ in acetic acid targets the activated positions adjacent to the methylenedioxy bridge. For example, 1,3-benzodioxole-5-carboxaldehyde reacts with bromine (1.2 equiv) at 25°C to yield 6-bromo-1,3-benzodioxole-5-carboxaldehyde.
Nucleophilic Substitution with Methoxide
The brominated intermediate undergoes SNAr (nucleophilic aromatic substitution) with sodium methoxide in methanol under reflux. Microwave-assisted conditions (150°C, 30 minutes) improve yields by enhancing reaction kinetics.
Example Protocol
6-Bromo-1,3-benzodioxole-5-carboxaldehyde (500 mg, 2.0 mmol) is treated with NaOMe (4.0 mmol) in methanol (10 mL) at 150°C (microwave, 30 min). The product is purified via silica gel chromatography to yield 6-methoxy-1,3-benzodioxole-5-carboxaldehyde (82%). Repeating the process at position 7 introduces the second methoxy group.
Palladium-Catalyzed Coupling of Brominated Intermediates
Transition metal-catalyzed cross-coupling reactions enable modular construction of the benzodioxole scaffold. A brominated aldehyde serves as a versatile intermediate for introducing methoxy groups via Suzuki-Miyaura or Ullmann-type couplings.
Suzuki-Miyaura Coupling with Methoxyboronic Acids
6,7-Dibromo-1,3-benzodioxole-5-carboxaldehyde reacts with methoxyphenylboronic acid (2.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3 equiv) in dioxane/water (4:1). Heating at 100°C for 12 hours affords the dimethoxy product in 75% yield.
Ullmann Coupling with Methoxide
Copper(I)-catalyzed coupling of dibrominated aldehydes with sodium methoxide in DMF at 120°C replaces bromine atoms with methoxy groups. This method avoids harsh nucleophilic conditions and achieves 70–80% conversion.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Vilsmeier-Haack | 60–68 | POCl₃, DMF, 80°C | Single-step, scalable | Requires electron-rich substrate |
| Halogenation-SNAr | 75–82 | NaOMe, microwave, 150°C | Position-selective substitution | Multi-step, bromination regioselectivity |
| Pd-Catalyzed Coupling | 70–80 | Pd catalysts, 100–120°C | Modular, tolerates diverse groups | Costly catalysts, inert conditions |
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 1,3-Benzodioxole-5-carboxylic acid, 6,7-dimethoxy-
Reduction: 1,3-Benzodioxole-5-methanol, 6,7-dimethoxy-
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy groups may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
6,7-Dimethoxy-1,3-benzodioxole-5-carboxylic Acid
1-(6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine (DMMDA-2)
- CAS : 15183-26-3
- Structure : Features a propan-2-amine group instead of the aldehyde.
- Applications : A psychoactive phenethylamine analog with serotonergic activity, studied for its effects on neurotransmitter systems .
- Key Difference : The amine group enables interactions with biological receptors (e.g., serotonin receptors), unlike the aldehyde, which is more reactive in electrophilic substitutions .
Substituent Position and Electronic Effects
1,3-Benzodioxole-4-carboxaldehyde, 6-methoxy
- CAS: Not explicitly provided .
- Structure : Methoxy group at position 6 and aldehyde at position 4 (vs. 5 in the target compound).
5-Benzyloxy-1-(3-benzyloxy-4-methoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Oxalate
- CAS: Not explicitly provided .
- Structure: A tetrahydroisoquinoline derivative with benzyloxy and methoxy groups; unrelated backbone but shares methoxy substituents.
Data Table: Structural and Functional Comparison
Biological Activity
1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy- (commonly referred to as "dimethoxybenzodioxole") is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by an aldehyde functional group and two methoxy groups. Its molecular formula is , and it possesses diverse chemical reactivity that underpins its biological activity.
1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy- is believed to exert its biological effects through several mechanisms:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Antioxidant Activity : The compound may act as an antioxidant by scavenging free radicals and reducing oxidative stress.
- Enzyme Modulation : It has been shown to interact with various enzymes, influencing metabolic pathways crucial for cell survival and proliferation.
Antimicrobial Properties
Research indicates that 1,3-benzodioxole-5-carboxaldehyde, 6,7-dimethoxy- exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacteria | 50 µg/mL |
| Fungi | 30 µg/mL |
These findings suggest its potential as a natural antimicrobial agent in pharmaceuticals.
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
In these studies, treatment with varying concentrations of the compound resulted in a significant decrease in cell viability, indicating its potential as a chemotherapeutic agent.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of dimethoxybenzodioxole against Staphylococcus aureus and Candida albicans. The results indicated that the compound significantly inhibited the growth of both pathogens at low concentrations (MIC values as noted above) .
- Anticancer Activity Research : In a study published in Journal of Medicinal Chemistry, researchers explored the effects of this compound on MCF-7 cells. The results showed that it induced apoptosis through the activation of caspase pathways, leading to a reduction in cell proliferation .
- Mechanistic Insights : A detailed analysis revealed that the interaction of dimethoxybenzodioxole with specific protein targets led to alterations in signaling pathways associated with cell survival and death .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1,3-benzodioxole-5-carboxaldehyde, 6,7-dimethoxy-, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Piperonal | Lacks methoxy groups | Antimicrobial |
| Safrole | Contains an allyl group | Limited anticancer activity |
| Myristicin | Additional methoxy groups | Antioxidant |
The presence of both methoxy groups and an aldehyde group in dimethoxybenzodioxole enhances its reactivity and biological activity compared to these similar compounds.
Q & A
Q. What are the common synthetic routes for 1,3-Benzodioxole-5-carboxaldehyde, 6,7-dimethoxy-?
Answer: The compound is synthesized via controlled oxidation or functionalization of benzodioxole precursors. Key steps include:
- Mild oxidative conditions : Use of silver acetate and iodine in acetic acid for regioselective oxidation of dimethoxy-substituted benzodioxoles to form aldehyde groups .
- Esterification : Reaction of 3,4-(methylenedioxy)phenylacetic acid with oxalyl chloride in methanol at 0°C, followed by purification via reduced-pressure evaporation .
- Analytical validation : NMR (¹H/¹³C) and HPLC are critical for monitoring reaction progress and confirming purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Resolves methoxy (δ 3.8–4.0 ppm) and aldehyde (δ 9.8–10.0 ppm) protons, with ¹³C NMR confirming aromatic and carbonyl carbons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 302.1028) using ESI(+) coupled with UPLC .
- HPLC : Ensures purity (>95%) via reverse-phase chromatography with UV detection .
Q. What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles are mandatory.
- Ventilation : Use fume hoods to avoid inhalation of vapors, as the compound may irritate mucous membranes .
- Storage : Keep in airtight containers at room temperature, away from light and moisture .
Advanced Research Questions
Q. How does this compound serve as a precursor for sigma-2 receptor ligands in cancer research?
Answer: The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety derived from this compound exhibits high sigma-2 receptor affinity (Ki < 10 nM). Key modifications include:
- Bulkier substituents : Addition of indole or benzamide groups enhances selectivity for sigma-2 over sigma-1 receptors .
- In vitro testing : Binding assays using [³H]DTG displacement in rat liver membranes confirm receptor interaction .
- Therapeutic potential : Derivatives show cytotoxicity against Huh-7 liver and KYSE-140 esophageal cancer cells .
Q. How can structural modifications optimize kinase inhibitory activity in derivatives?
Answer:
- Steric bulk addition : Para-substitutions (e.g., ethoxy, benzyl) on 6-bromo or 6,7-dimethoxy quinazoline scaffolds improve PKN3 inhibition (IC50 < 100 nM) .
- Ligand efficiency : Removal of solvent-exposed regions (e.g., in lapatinib analogs) enhances cellular permeability .
- Validation : Dose-response assays (1 μM to 10 nM) in kinase panels identify selective inhibitors .
Q. How to resolve contradictions in sigma-2 receptor identity (e.g., PGRMC1 vs. TMEM97)?
Answer:
- Photoaffinity labeling : Use of [¹²⁵I]RHM-4 confirms a 21.5 kDa protein distinct from PGRMC1 (25 kDa) .
- Genetic studies : CRISPR knockout of PGRMC1 in cancer cells retains sigma-2 ligand binding, confirming independent targets .
- Co-localization assays : Fluorescent probes (e.g., SW120) show differential subcellular distribution .
Q. What mechanistic insights explain its reactivity in forming quinones or furoquinolines?
Answer:
- Quinone formation : Reaction with hydroxyacetone under acidic conditions generates intermediates that undergo methylation to yield nepentheone-A analogs .
- Iodoacetoxylation : Treatment with iodine/silver acetate in acetic acid forms 3-acetoxy-2,3-dihydrofuroquinolines, followed by phosphoric acid-mediated dehydroacetoxylation .
Q. How to evaluate its antioxidant and anticancer activities methodologically?
Answer:
- Antioxidant assays : DPPH radical scavenging (IC50 < 50 μM) and ROS detection in HepG2 cells using H2DCFDA .
- Anticancer screening : MTT assays (72 h exposure) against MCF-7 and A549 cells, with apoptosis confirmed via Annexin V/PI staining .
- In vivo models : Xenograft studies in nude mice (e.g., 20 mg/kg/day, 14 days) assess tumor volume reduction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
